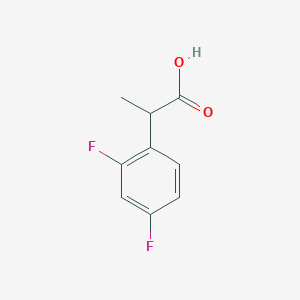

2-(2,4,6-Trifluorophenyl)ethanol

説明

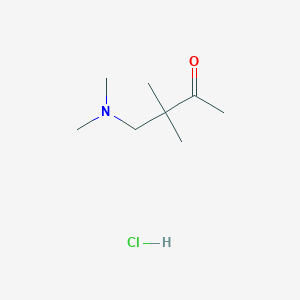

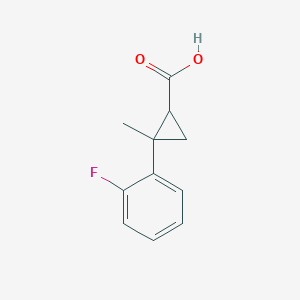

“2-(2,4,6-Trifluorophenyl)ethanol” is a chemical compound with the molecular formula C8H7F3O . It contains a total of 19 atoms, including 7 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, and 3 Fluorine atoms . It also contains 19 bonds, including 12 non-Hydrogen bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Wittig reaction of 2,4,6-trifluorobenzaldehyde with the Wittig reagent (3-guaiazulenyl)triphenylphosphonium bromide in ethanol containing NaOEt at 25 °C for 24 h under argon gives only new E (and 2E,4E)-forms selectively .

Molecular Structure Analysis

The molecular structure of “2-(2,4,6-Trifluorophenyl)ethanol” includes a six-membered aromatic ring with three fluorine substituents at the 2, 4, and 6 positions. Attached to the aromatic ring at the 2 position is an ethanol group .

科学的研究の応用

Organic Synthesis: Suzuki–Miyaura Coupling

2-(2,4,6-Trifluorophenyl)ethanol: is utilized in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This process is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The presence of the trifluorophenyl group can enhance the reactivity and selectivity of organoboron reagents used in these couplings .

Analytical Chemistry: Wittig Reactions

In analytical chemistry, 2-(2,4,6-Trifluorophenyl)ethanol plays a role in Wittig reactions, which are essential for the synthesis of alkenes. The compound can be used to generate geometric isomers selectively, which are then characterized using various spectroscopic techniques .

Pharmaceutical Research: Solvent Properties

The trifluorophenyl group in 2-(2,4,6-Trifluorophenyl)ethanol may be exploited for its solvent properties in pharmaceutical research. Solvents like trifluoroethanol are known to control nucleophilic peptide arylation, which is crucial for peptide modification and drug development .

Materials Science: Luminescent Properties

This compound’s derivatives have been studied for their luminescent properties, which are significant in materials science. They can act as selective luminescent probes for detecting nitroaromatic compounds, which is vital for environmental monitoring and sensing applications .

Environmental Science: Ecological Impact Assessment

2-(2,4,6-Trifluorophenyl)ethanol: and its related compounds are assessed for their ecological impact. Studies involve understanding their behavior in the environment and ensuring they do not pose a risk when released into ecosystems .

Biochemistry Research: Biomolecular Interactions

In biochemistry, the electron-withdrawing trifluorophenyl group can influence biomolecular interactions. This property is useful in studying protein folding, enzyme activity, and other biochemical processes where solvent effects are significant .

Safety and Hazards

作用機序

Target of Action

The primary targets of 2-(2,4,6-Trifluorophenyl)ethanol are currently unknown

Biochemical Pathways

The biochemical pathways affected by 2-(2,4,6-Trifluorophenyl)ethanol are currently unknown

Result of Action

The molecular and cellular effects of 2-(2,4,6-Trifluorophenyl)ethanol’s action are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(2,4,6-Trifluorophenyl)ethanol is currently unknown Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound

特性

IUPAC Name |

2-(2,4,6-trifluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYXJMXNVVNNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CCO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695179 | |

| Record name | 2-(2,4,6-Trifluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000571-83-4 | |

| Record name | 2-(2,4,6-Trifluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B1441446.png)

![1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1441461.png)